molecular formula C8H8FNO5 B1676572 MGS0028 CAS No. 321963-33-1

MGS0028

Cat. No.: B1676572
CAS No.: 321963-33-1
M. Wt: 217.15 g/mol
InChI Key: KFAGJPNFERWZJA-JKBXLQNXSA-N
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Description

MGS0028 is a synthetic organic compound known for its selective agonist activity on metabotropic glutamate 2/3 receptors. These receptors are part of the G-protein-coupled receptor family and play a crucial role in modulating neurotransmission in the central nervous system. This compound has shown potential in reversing abnormal behaviors in animal models, making it a valuable compound for research in psychiatric disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MGS0028 involves the construction of a highly substituted bicyclo[3.1.0]hexane core structure. Several methods have been employed, including addition and elimination reactions, carbene insertion, and SN2 type cyclization. One notable approach is the application of Trost’s asymmetric allylic alkylation (AAA) for the construction of the ring system .

Industrial Production Methods

Industrial production of this compound typically follows the optimized synthetic routes developed in laboratory settings. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions

MGS0028 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

MGS0028 has a wide range of scientific research applications:

Mechanism of Action

MGS0028 exerts its effects by selectively activating metabotropic glutamate 2/3 receptors. These receptors are involved in the regulation of neurotransmitter release and synaptic plasticity. Activation of these receptors by this compound leads to a decrease in the release of excitatory neurotransmitters, thereby modulating neuronal activity. The compound’s effects are mediated through the G-protein signaling pathway, which ultimately influences various downstream targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound stands out due to its exceptionally potent agonist activity for metabotropic glutamate 2/3 receptors. It has demonstrated strong inhibitory effects on behaviors induced by phencyclidine in animal models, making it a valuable tool for studying psychiatric disorders and developing new therapeutic agents .

Properties

CAS No.

321963-33-1

Molecular Formula

C8H8FNO5

Molecular Weight

217.15 g/mol

IUPAC Name

(1R,2S,5S,6S)-2-amino-6-fluoro-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

InChI

InChI=1S/C8H8FNO5/c9-8(6(14)15)3-2(11)1-7(10,4(3)8)5(12)13/h3-4H,1,10H2,(H,12,13)(H,14,15)/t3-,4-,7+,8-/m1/s1

InChI Key

KFAGJPNFERWZJA-JKBXLQNXSA-N

Isomeric SMILES

C1C(=O)[C@@H]2[C@H]([C@@]1(C(=O)O)N)[C@]2(C(=O)O)F

SMILES

C1C(=O)C2C(C1(C(=O)O)N)C2(C(=O)O)F

Canonical SMILES

C1C(=O)C2C(C1(C(=O)O)N)C2(C(=O)O)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-amino-6-fluoro-4-oxobicyclo(3.1.0)hexane-2,6-dicarboxylic acid
MGS 0028
MGS-0028
MGS0028

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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